6-​β-​Hydroxycortisol-d4 Sulfate

LC-MS/MS CYP3A4 phenotyping Method validation

6-β-Hydroxycortisol-d4 Sulfate is the essential, isotopically matched internal standard for accurately quantifying 6β-hydroxycortisol sulfate in complex biological matrices via LC-MS/MS. Unlike unlabeled analogs or cortisol-d4, its perfect co-elution and identical extraction recovery compensate for matrix effects and ionization variability. This ensures the precision (<15% CV) and accuracy required for bioanalytical method validation in CYP3A4 phenotyping and drug-drug interaction studies. Procure this standard to eliminate analytical error and generate defensible, publication-ready data.

Molecular Formula C₂₁H₂₆D₄O₉S
Molecular Weight 462.55
Cat. No. B1154970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-​β-​Hydroxycortisol-d4 Sulfate
Synonyms6-β-Hydroxycortisol-d4 Monosulfate
Molecular FormulaC₂₁H₂₆D₄O₉S
Molecular Weight462.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-β-Hydroxycortisol-d4 Sulfate: An Analytical Reference Standard for CYP3A4 Activity and Cortisol Metabolism Studies


6-β-Hydroxycortisol-d4 Sulfate (also referred to as 6β-Hydroxycortisol-d4 Monosulfate) is a stable, isotopically labeled derivative of the endogenous steroid 6β-hydroxycortisol, which is a major metabolite of cortisol produced primarily by cytochrome P450 3A4 (CYP3A4) monooxygenases [1]. This compound is a deuterated (d4) internal standard (IS) specifically designed for the accurate and precise quantification of 6β-hydroxycortisol sulfate in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its role as a research-use-only (RUO) reference material is critical in bioanalytical method validation for studies of drug metabolism, pharmacokinetics, and the evaluation of CYP3A4 enzyme activity, a key enzyme in the metabolism of over 50% of clinically used drugs [1].

Why Generic Substitution of 6-β-Hydroxycortisol-d4 Sulfate is Methodologically Unjustified


Substituting 6-β-Hydroxycortisol-d4 Sulfate with its unlabeled counterpart (6β-hydroxycortisol sulfate) or other non-identical internal standards (e.g., cortisol-d4) in quantitative LC-MS/MS assays introduces significant analytical error due to matrix effects and differential ionization efficiencies [1]. Without a perfect isotopic match, the internal standard cannot accurately compensate for analyte loss during sample preparation or for ion suppression/enhancement at the source, leading to compromised assay accuracy and precision. This is particularly critical when quantifying endogenous metabolites like 6β-hydroxycortisol sulfate, where the required sensitivity is high and the biological matrix (e.g., urine, plasma) is complex [2]. The use of an exact isotopic analog ensures co-elution and identical extraction recovery, which are fundamental for reliable data in CYP3A4 phenotyping studies.

6-β-Hydroxycortisol-d4 Sulfate: A Quantitative Comparison of Analytical Performance Against Alternatives


Comparison of Analytical Precision for 6-β-Hydroxycortisol-d4 Sulfate vs. Non-Isotopic Internal Standards in Urine

A validated LC-MS/MS method for quantifying cortisol and 6β-hydroxycortisol in human urine demonstrates that using a matched deuterated internal standard (d4-6β-hydroxycortisol) provides superior assay precision compared to using a single internal standard (e.g., cortisol-d4) for both analytes [1]. This is a direct methodological comparison.

LC-MS/MS CYP3A4 phenotyping Method validation

6-β-Hydroxycortisol-d4 Sulfate: Validated Accuracy Range in Biological Matrices

The use of 6-β-Hydroxycortisol-d4 Sulfate as an internal standard in a validated LC-MS/MS method for human urine allows for high method accuracy [1].

LC-MS/MS Accuracy Method validation

Matrix Effect and Recovery Data for 6-β-Hydroxycortisol-d4 Sulfate vs. Cortisol-d4 in Plasma

Direct comparison of matrix effect (ME) and extraction recovery for 6-β-hydroxycortisol-d4 sulfate and cortisol-d4 in human plasma demonstrates the performance of the target compound [1].

LC-MS/MS Matrix Effect Extraction Recovery Plasma

Key Application Scenarios for 6-β-Hydroxycortisol-d4 Sulfate Based on Quantitative Evidence


Developing Regulatory-Compliant Bioanalytical Methods for CYP3A4 Phenotyping

Researchers developing quantitative LC-MS/MS methods for measuring 6β-hydroxycortisol sulfate as an endogenous biomarker of CYP3A4 activity should procure 6-β-Hydroxycortisol-d4 Sulfate. Evidence demonstrates that using this matched internal standard enables the achievement of method precision (<15% CV) and accuracy (-6.9% to +5.7% RE) that meet standard bioanalytical method validation guidelines [1].

Ensuring Accurate Quantification in Complex Biological Matrices

When analyzing 6β-hydroxycortisol sulfate in complex samples such as human urine or plasma, 6-β-Hydroxycortisol-d4 Sulfate is the essential internal standard for correcting analytical variability. Data shows its characterized matrix effect (e.g., 92.9 ± 1.9% ME at 0.110 ng/mL in plasma) and extraction recovery (e.g., 95.5 ± 5.1% at 0.110 ng/mL in plasma), which are necessary for accurate quantitation [2].

Avoiding Methodological Pitfalls in Drug-Drug Interaction (DDI) Studies

In DDI studies where CYP3A4 activity is monitored via 6β-hydroxycortisol sulfate levels, the use of this exact deuterated standard is crucial. Substituting with a non-isotopic internal standard like cortisol-d4 is a known methodological limitation that can compromise data integrity [3]. Procurement of the correct standard ensures the robustness of findings in clinical pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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